2-Thiomethyl-2'-thiomorpholinomethylbenzophenone
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Overview
Description
2-thiomethyl-2’-thiomorpholinomethyl benzophenone is a chemical compound with the molecular formula C19H21NOS2 and a molecular weight of 343.51 g/mol It is characterized by the presence of a benzophenone core substituted with thiomethyl and thiomorpholinomethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-thiomethyl-2’-thiomorpholinomethyl benzophenone typically involves the reaction of benzophenone derivatives with thiomethyl and thiomorpholinomethyl reagents. The specific synthetic route and reaction conditions can vary, but a common approach involves the use of a base-catalyzed reaction to introduce the thiomethyl group, followed by the addition of the thiomorpholinomethyl group under controlled conditions .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of efficient purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-thiomethyl-2’-thiomorpholinomethyl benzophenone can undergo various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzophenone core can be reduced to form alcohols.
Substitution: The thiomorpholinomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzophenone derivatives.
Scientific Research Applications
2-thiomethyl-2’-thiomorpholinomethyl benzophenone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives may have potential as bioactive compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-thiomethyl-2’-thiomorpholinomethyl benzophenone is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The thiomethyl and thiomorpholinomethyl groups may play a role in modulating the compound’s reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
Benzophenone: The parent compound, lacking the thiomethyl and thiomorpholinomethyl groups.
Thiomethyl benzophenone: A derivative with only the thiomethyl group.
Thiomorpholinomethyl benzophenone: A derivative with only the thiomorpholinomethyl group.
Uniqueness
2-thiomethyl-2’-thiomorpholinomethyl benzophenone is unique due to the presence of both thiomethyl and thiomorpholinomethyl groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C19H19NOS2 |
---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
2-[2-(thiomorpholin-4-ylmethyl)benzoyl]thiobenzaldehyde |
InChI |
InChI=1S/C19H19NOS2/c21-19(18-8-4-2-6-16(18)14-22)17-7-3-1-5-15(17)13-20-9-11-23-12-10-20/h1-8,14H,9-13H2 |
InChI Key |
WLIPUVBFSBKPLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC=CC=C3C=S |
Origin of Product |
United States |
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